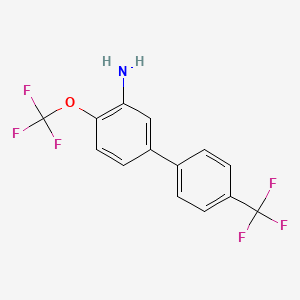

3-Amino-4-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl

Description

3-Amino-4-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl is a biphenyl derivative characterized by the presence of amino (-NH₂), trifluoromethoxy (-OCF₃), and trifluoromethyl (-CF₃) substituents. These functional groups confer unique physicochemical and biological properties, making the compound a candidate for pharmaceutical applications, particularly as an antibacterial agent. The trifluoromethyl and trifluoromethoxy groups enhance metabolic stability and lipophilicity, while the amino group may improve solubility and facilitate interactions with biological targets .

Properties

IUPAC Name |

2-(trifluoromethoxy)-5-[4-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6NO/c15-13(16,17)10-4-1-8(2-5-10)9-3-6-12(11(21)7-9)22-14(18,19)20/h1-7H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUZTHQETQPPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by reduction to introduce the amino group. The trifluoromethoxy and trifluoromethyl groups are usually introduced through nucleophilic substitution reactions using appropriate trifluoromethylating and trifluoromethoxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the introduction of trifluoromethyl and trifluoromethoxy groups efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or nitric acid.

Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Nucleophiles: Such as sodium methoxide or trifluoromethylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl is explored for its potential therapeutic properties, particularly in cancer research. Its mechanisms include:

- Inhibition of Cell Proliferation: Studies indicate that compounds with similar structures can inhibit the proliferation of cancer cell lines by modulating key signaling pathways.

- Induction of Apoptosis: The compound may induce programmed cell death in cancer cells, contributing to its potential as an anticancer agent.

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for:

- Substitution Reactions: The trifluoromethyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to diverse derivatives.

- Functionalization: It can be used to introduce various functional groups into other chemical structures, enhancing their properties.

Materials Science

The incorporation of trifluoromethoxy and trifluoromethyl groups enhances the stability and performance of materials developed from this compound. Applications include:

- Advanced Coatings: Used in the development of coatings that require enhanced chemical resistance and durability.

- Fluorinated Polymers: Contributes to the synthesis of polymers with superior thermal stability and low surface energy.

Case Studies

- Anticancer Activity Study : Research conducted on related compounds demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting that the structural features of this compound may enhance its efficacy as an anticancer agent.

- Material Development : In studies focused on polymer synthesis, incorporating this compound into fluorinated polymers resulted in materials that exhibited improved thermal stability and chemical resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Substituents (Position) | Key Functional Groups |

|---|---|---|

| 3-Amino-4-(trifluoromethoxy)-4'-CF₃-biphenyl | -NH₂ (3), -OCF₃ (4), -CF₃ (4') | Amino, trifluoromethoxy, trifluoromethyl |

| 4-Amino-3-CF₃-biphenyl | -NH₂ (4), -CF₃ (3) | Amino, trifluoromethyl |

| 3-Cl-4'-OCF₃-biphenyl | -Cl (3), -OCF₃ (4') | Chloro, trifluoromethoxy |

Physicochemical Properties

The trifluoromethoxy and trifluoromethyl groups significantly increase lipophilicity (logP ≈ 3.8) compared to non-fluorinated analogues (e.g., 4-Amino-3-methylbiphenyl, logP ≈ 2.5). The amino group reduces logP slightly but improves aqueous solubility (∼15 µg/mL vs. <5 µg/mL for non-amino analogues) .

Table 2: Physicochemical Data

| Compound | Molecular Weight (g/mol) | logP | Solubility (µg/mL) |

|---|---|---|---|

| 3-Amino-4-OCF₃-4'-CF₃-biphenyl | 355.3 | 3.8 | 15 |

| 4-Amino-3-CF₃-biphenyl | 297.2 | 3.2 | 8 |

| 3-Cl-4'-OCF₃-biphenyl | 322.7 | 4.1 | <5 |

Biological Activity

3-Amino-4-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl (CAS Number: 1261731-37-6) is a compound characterized by its unique trifluoromethyl and trifluoromethoxy substituents on a biphenyl structure. These features suggest potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

The molecular formula of this compound is , with a molecular weight of 321.22 g/mol. The structural characteristics are significant for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.22 g/mol |

| CAS Number | 1261731-37-6 |

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In a study focusing on various biphenyl derivatives, it was found that certain derivatives demonstrated notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some compounds was reported as low as 25.9 µM, indicating effective bactericidal activity .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been explored through its influence on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Certain derivatives showed an increase in NF-κB activity by 10–15%, suggesting a complex interaction with inflammatory pathways . This modulation indicates potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationships (SAR)

The presence and position of substituents on the biphenyl structure significantly affect biological activity. The trifluoromethoxy and trifluoromethyl groups enhance lipophilicity and electron-withdrawing capacity, which are critical for the observed antimicrobial and anti-inflammatory activities. Compounds with similar structural motifs have been documented to exhibit varying degrees of cytotoxicity and microbial inhibition, emphasizing the importance of molecular design in drug development .

Case Studies

- In Vitro Studies : In a comparative study involving various biphenyl derivatives, this compound was shown to significantly reduce cell viability in bacterial strains below the threshold of 70% viability at MIC levels, confirming its potential as an effective antimicrobial agent .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects against HepG2 liver cancer cells, where compounds with similar structural features were found to induce G2/M phase arrest and apoptosis in a concentration-dependent manner . Although specific data for this compound were not detailed, the trends in SAR suggest potential for similar activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.